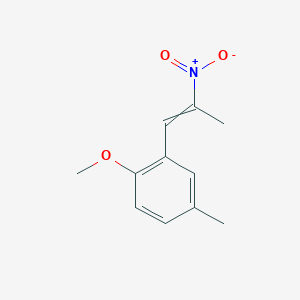
L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline is a peptide compound composed of five amino acids: leucine, lysine, alanine, leucine, and proline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide structure.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acidic conditions (e.g., hydrochloric acid) are commonly used.
Oxidation: Reagents like hydrogen peroxide or performic acid can induce oxidation.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Major Products Formed
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Oxidation: Can lead to the formation of sulfoxides or sulfonic acids.
Reduction: Typically restores reduced forms of amino acids or peptides.
科学研究应用
L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also influence cellular pathways by binding to target proteins, affecting processes such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
L-Leucyl-L-alanyl-L-proline: A shorter peptide with similar amino acid composition.
L-Alanyl-L-lysyl-L-leucyl-L-tyrosine: Another peptide with a different sequence but containing leucine and lysine.
L-Prolyl-L-proline: A dipeptide with proline residues.
Uniqueness
L-Leucyl-L-lysyl-L-alanyl-L-leucyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its longer chain length compared to similar peptides allows for more complex interactions and functions in biological systems.
属性
CAS 编号 |
896099-82-4 |
|---|---|
分子式 |
C26H48N6O6 |
分子量 |
540.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H48N6O6/c1-15(2)13-18(28)23(34)30-19(9-6-7-11-27)24(35)29-17(5)22(33)31-20(14-16(3)4)25(36)32-12-8-10-21(32)26(37)38/h15-21H,6-14,27-28H2,1-5H3,(H,29,35)(H,30,34)(H,31,33)(H,37,38)/t17-,18-,19-,20-,21-/m0/s1 |
InChI 键 |
MZOUPGRMNBWNNA-SXYSDOLCSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-](/img/structure/B14186568.png)

![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)


![1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene](/img/structure/B14186613.png)



![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14186645.png)
![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)

![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)
